Home > Products > Screening Compounds P104021 > N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide
N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide - 391931-82-1

N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide

Catalog Number: EVT-3040657
CAS Number: 391931-82-1
Molecular Formula: C17H13BrCl2N4OS
Molecular Weight: 472.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description:

This series of compounds, particularly those with R = 2-Cl (6a), 3-Cl (6b), 4-Cl (6c), 2,4-Cl2 (6e), 2,5-Cl2 (6f), and 3,4-Cl2 (6g), exhibited notable anticancer activity against various human tumor cell lines, including melanoma and breast cancer, at a concentration of 10 μM. []

Relevance:

These compounds share a similar core structure with N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide, featuring a 1,2,4-triazole ring substituted at the 3-position with a sulfur linker. Both the target compound and this series contain an acetamide group, although the specific substitution patterns differ. The presence of the halogenated aromatic rings in both the target compound and this series suggests potential for similar biological activity, particularly in the context of anticancer properties. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description:

873140 is a potent allosteric antagonist of the CCR5 receptor, displaying significant antiviral activity against HIV-1. []

Relevance:

Although structurally distinct from N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide, 873140's inclusion in a paper discussing the mechanism of action of allosteric antagonists provides valuable context for understanding potential mechanisms of action of the target compound. While the target compound's specific biological target remains unknown, exploring the activity of other allosteric antagonists, like 873140, against various receptors could offer insights into its potential mode of action. []

3-methyl-4-(2-{4-(5-alkyl/arylamino)-1,3,4-thiadiazol-2-yl)phenyl}hydrazinylidene)isoxazol-5(4H)-one (8a-e)

Compound Description:

This series of isoxazolone derivatives, synthesized from substituted 1,3,4-thiadiazoles, exhibited cytotoxic activity against the HEK293 cell line, with compounds 8a and 8e showing the highest inhibition rates of 33.07% and 45.72%, respectively. []

Relevance:

While structurally distinct from the target compound, the inclusion of these isoxazolone derivatives highlights the exploration of diverse heterocyclic scaffolds for cytotoxic activity. This suggests that N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide, containing a 1,2,4-triazole ring, could potentially exhibit cytotoxic properties as well. Further investigation into the structure-activity relationships of the target compound, particularly modifications to the aromatic substituents, could be guided by the observed cytotoxic activity of these isoxazolone derivatives. []

Properties

CAS Number

391931-82-1

Product Name

N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide

IUPAC Name

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide

Molecular Formula

C17H13BrCl2N4OS

Molecular Weight

472.18

InChI

InChI=1S/C17H13BrCl2N4OS/c1-26-17-23-22-15(24(17)12-5-2-10(18)3-6-12)9-21-16(25)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)

InChI Key

UBURAUMVZXUCCN-UHFFFAOYSA-N

SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC(=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.